N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Description
N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C30H32ClN5O3 and its molecular weight is 546.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 545.2193676 g/mol and the complexity rating of the compound is 845. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
Compounds with similar structures have been found to interact with their targets in various ways, such as receptor antagonism or enzyme inhibition . The exact interaction of AKOS001751911 with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Compounds with similar structures have been found to affect various pathways, such as the angiotensin ii pathway and the glucocorticoid pathway . The downstream effects of these pathways can include vascular smooth muscle contraction, downregulation of sympathetic adrenergic activity, and regulation of immune responses .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug development as it influences the bioavailability of a drug and its therapeutic effect
Result of Action
Compounds with similar structures have been found to have various effects, such as reducing arterial pressure and heart preload and afterload, promoting renal excretion of sodium and water, and inhibiting cardiac and vascular remodeling .
Properties
IUPAC Name |
N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32ClN5O3/c31-24-8-4-9-25(21-24)35-18-16-34(17-19-35)14-5-13-32-28(37)23-10-11-26-27(20-23)33-30(39)36(29(26)38)15-12-22-6-2-1-3-7-22/h1-4,6-11,20-21H,5,12-19H2,(H,32,37)(H,33,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IACRRZWIUHFZLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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